

Spectroscopic Profile of 2,3-Dichloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dichloronitrobenzene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **2,3-dichloronitrobenzene** is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **2,3-dichloronitrobenzene** in chloroform-d (CDCl_3) exhibits a complex pattern in the aromatic region. The chemical shifts for the three aromatic protons are closely spaced and show second-order coupling effects, making a simple first-order analysis challenging.

Chemical Shift (ppm)	Multiplicity
7.70	Complex multiplet
7.69	Complex multiplet
7.37	Complex multiplet

Note: The assignments of these chemical shifts to specific protons on the benzene ring require advanced analytical methods such as 2D NMR or spectral simulation programs like LAOCN.[\[1\]](#) [\[2\]](#)

¹³C NMR Data

Detailed experimental ¹³C NMR data with specific peak assignments for **2,3-dichloronitrobenzene** is not readily available in the public domain literature. However, based on established substituent effects for chloro and nitro groups on a benzene ring, the chemical shifts for the six carbon atoms are expected to appear in the typical aromatic region of 120-150 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-dichloronitrobenzene** reveals characteristic absorption bands corresponding to its functional groups. While a complete peak-by-peak assignment is not available, the key vibrational modes are identifiable.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100 - 3000	Aromatic C-H Stretch
~1600 - 1585	Aromatic C=C Stretch
~1550 - 1475	Asymmetric NO ₂ Stretch
~1500 - 1400	Aromatic C=C Stretch
~1360 - 1290	Symmetric NO ₂ Stretch
~850 - 550	C-Cl Stretch

Mass Spectrometry (MS)

The mass spectrum of **2,3-dichloronitrobenzene** provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is prominent, and the isotopic pattern characteristic of two chlorine atoms is observable.

m/z	Ion Identity	Relative Intensity
191	$[M]^+$ ($^{35}\text{Cl}_2$)	High
193	$[M+2]^+$ ($^{35}\text{Cl}^{37}\text{Cl}$)	High
195	$[M+4]^+$ ($^{37}\text{Cl}_2$)	Moderate
145	$[M-\text{NO}_2]^+$	High
109	$[\text{C}_6\text{H}_3\text{Cl}]^+$	High
133	$[M-\text{NO}_2-\text{Cl}+\text{H}]^+$	Moderate

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,3-dichloronitrobenzene** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: A 300 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.

- Number of Scans: 16-32, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2,3-dichloronitrobenzene** is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

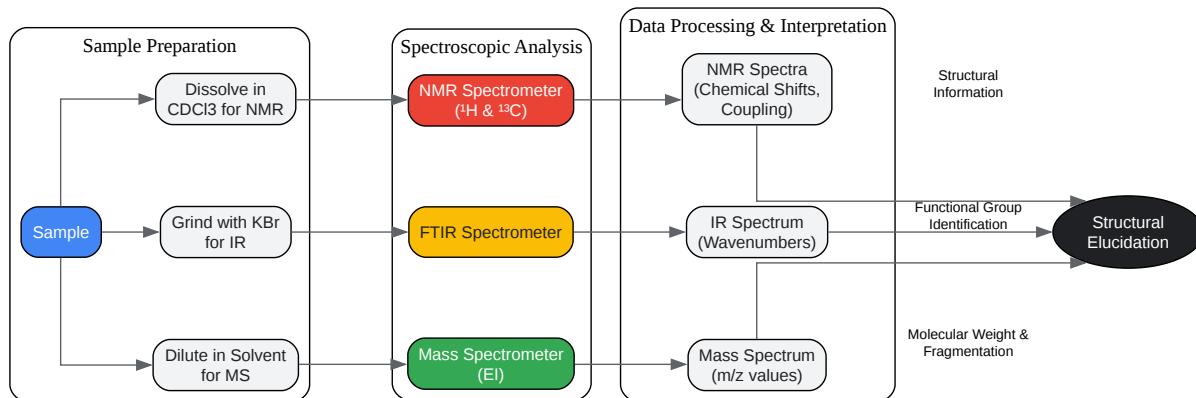
Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A dilute solution of **2,3-dichloronitrobenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.


Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: m/z 40-400.
- Scan Speed: Dependant on the instrument and sample introduction method.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,3-dichloronitrobenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloronitrobenzene(3209-22-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 2,3-Dichloronitrobenzene(3209-22-1) ^1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloronitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165493#spectroscopic-data-for-2-3-dichloronitrobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com